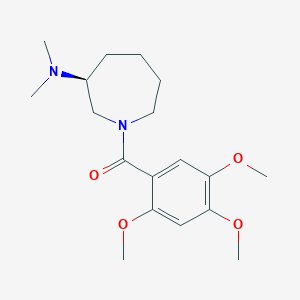![molecular formula C17H25ClN2O3S B5555642 N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)
N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of related compounds involves complex processes, such as fluoride displacement on bismethanesulfonate salts and reactions under basic conditions in aprotic polar solvents. These methodologies highlight the intricate steps necessary to construct such molecules, offering insights into the challenges and considerations in synthesizing N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide and similar compounds (Kiesewetter et al., 1993); (Rehman et al., 2018).
Molecular Structure Analysis The molecular structure and interactions, such as those with the CB1 cannabinoid receptor, can be studied through molecular orbital methods and comparative molecular field analysis (CoMFA). These analyses reveal the conformational preferences and binding interactions critical for activity, providing a foundation for understanding the structural basis of the molecule's properties (Shim et al., 2002).
Chemical Reactions and Properties Chemical reactions, such as the hydrosilylation of N-aryl imines, demonstrate the reactivity and potential utility of related piperidine derivatives in synthetic chemistry. The influence of the arene sulfonyl group on catalytic enantioselectivity highlights the importance of functional groups in dictating chemical properties and reactions (Wang et al., 2006).
Physical Properties Analysis Investigations into the physical properties of related compounds, such as their synthesis, crystallization, and molecular structure, shed light on the factors influencing the physical characteristics of N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide. These studies contribute to our understanding of how molecular configurations and interactions impact physical stability and form (Naveen et al., 2015).
Chemical Properties Analysis The chemical properties, including enzyme inhibition activity and antimicrobial activity, reflect the bioactivity potential of related piperidine derivatives. These properties are essential for evaluating the therapeutic and biological applications of such compounds, highlighting the importance of chemical functionalities in determining activity (Khalid et al., 2014); (Vinaya et al., 2009).
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
A study highlights the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including structures related to N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide, as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for their ability to inhibit the acetylcholinesterase enzyme, which is a target for Alzheimer’s disease therapeutics. The synthesized compounds showed promise, further supported by spectral analysis and haemolytic activity evaluation to validate their potential as drug candidates (Rehman et al., 2018).
Antioxidant Capacity and Anticholinesterase Activity
Another research focused on the synthesis of sulfonyl hydrazone derivatives with piperidine rings, investigating their medicinal chemistry applications. The synthesized compounds were evaluated for antioxidant capacity and anticholinesterase activity. Some derivatives exhibited notable lipid peroxidation inhibitory activity and outperformed standard antioxidants in various assays. This indicates the potential application of such derivatives in combating oxidative stress-related diseases (Karaman et al., 2016).
Anti-acetylcholinesterase Activity for Dementia
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity were explored, indicating the utility of such compounds in treating dementia. A specific compound demonstrated significant potency as an AChE inhibitor, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).
Antimicrobial Activity
Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related structurally to N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide, demonstrated their antibacterial potentials. These compounds were synthesized and showed moderate inhibitory activities against various bacterial strains, suggesting their application in addressing bacterial infections (Iqbal et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(4-chlorophenyl)propyl]-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-2-24(22,23)20-12-4-6-15(13-20)17(21)19-11-3-5-14-7-9-16(18)10-8-14/h7-10,15H,2-6,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGSFKBECNHYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)
![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)
![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)





![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)



![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)